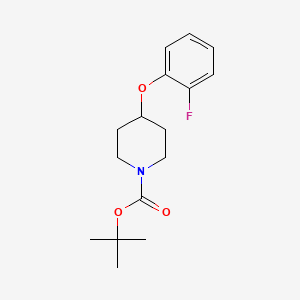

Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACFTPDKTBMOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587439 | |

| Record name | tert-Butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944808-08-6 | |

| Record name | tert-Butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 4-Phenoxypiperidines via Williamson Ether Synthesis: A Senior Application Scientist's In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenoxypiperidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a multitude of biologically active compounds. Its synthesis is therefore of critical importance to drug discovery and development programs. The Williamson ether synthesis represents a robust and versatile method for the construction of the crucial aryl ether linkage in these molecules. This in-depth technical guide provides a comprehensive overview of the Williamson ether synthesis as applied to the preparation of 4-phenoxypiperidines, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and provide actionable, field-proven insights for the practicing chemist. We will explore the reaction mechanism, delve into the critical parameters that govern success, provide detailed experimental protocols, and discuss potential challenges and their solutions.

Introduction: The Strategic Importance of the 4-Phenoxypiperidine Moiety

The piperidine ring is a cornerstone of medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. When functionalized at the 4-position with a phenoxy group, the resulting scaffold can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and aromatic interactions. This has led to the incorporation of 4-phenoxypiperidines into a diverse array of therapeutic agents, targeting indications from oncology to neuroscience.

The Williamson ether synthesis, a venerable yet consistently reliable reaction, provides a direct and efficient route to these valuable compounds.[1][2] At its core, the reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide, forming an ether. In the context of 4-phenoxypiperidines, this translates to the reaction of a 4-hydroxypiperidine derivative with an aryl halide or, more commonly, the reaction of a phenol with a piperidine bearing a suitable leaving group at the 4-position.

The Cornerstone of the Synthesis: The Williamson Ether Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2] Understanding this mechanism is paramount to optimizing the reaction and troubleshooting potential issues. The key steps are:

-

Deprotonation: A base is used to deprotonate the hydroxyl group of either the phenol or the 4-hydroxypiperidine, generating a more nucleophilic phenoxide or alkoxide anion.

-

Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic carbon atom bearing a leaving group (e.g., a halide or a sulfonate ester).

-

Displacement: In a concerted step, the nucleophile forms a new carbon-oxygen bond while the leaving group departs with its pair of electrons.

Figure 1: General Mechanism of the Williamson Ether Synthesis.

For the synthesis of 4-phenoxypiperidines, the most common approach involves the reaction of an N-protected 4-hydroxypiperidine with a suitable aryl electrophile. This is often achieved by first converting the hydroxyl group into a better leaving group, such as a tosylate, which is then displaced by a phenoxide.

Strategic Considerations for a Successful Synthesis

The success of a Williamson ether synthesis for 4-phenoxypiperidines hinges on the judicious selection of several key parameters.

The Crucial Role of the N-Protecting Group

The secondary amine of the piperidine ring is a competing nucleophile and must be protected to prevent undesired N-arylation. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for this purpose due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.[3]

Choice of Base: A Balancing Act

The choice of base is critical for the efficient deprotonation of the phenol without promoting side reactions.

| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Considerations |

| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetonitrile | A mild and commonly used base, effective for many phenols. |

| Sodium Hydride (NaH) | ~35 | THF, DMF | A strong, non-nucleophilic base that provides irreversible deprotonation. Requires anhydrous conditions. |

| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | ~15.7 | Water, Alcohols | Strong bases that can be effective, but the presence of water can be detrimental to the S(_N)2 reaction. |

For the synthesis of aryl ethers from phenols, moderately strong inorganic bases like potassium carbonate are often sufficient and offer a good balance of reactivity and handling.[3]

Solvent Selection: The Reaction's Environment

The solvent plays a multifaceted role, influencing the solubility of the reactants and the rate of the S(_N)2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.

| Solvent | Dielectric Constant | Boiling Point (°C) | Key Properties |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Excellent solvating power for a wide range of reactants. |

| Acetonitrile (MeCN) | 37.5 | 82 | Good solvating properties and a lower boiling point than DMF, facilitating removal. |

| Tetrahydrofuran (THF) | 7.5 | 66 | A less polar option, often used with stronger bases like NaH. |

The Electrophile: Activating the Piperidine Ring

While direct reaction with an aryl halide is possible, particularly if the aromatic ring is activated with electron-withdrawing groups, a more general approach involves the use of an N-protected 4-hydroxypiperidine where the hydroxyl group has been converted into a better leaving group. Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are excellent choices.

Figure 2: Activation of N-Boc-4-hydroxypiperidine.

Detailed Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis of 4-phenoxypiperidine, starting from the commercially available N-Boc-4-hydroxypiperidine.

Step 1: Synthesis of tert-Butyl 4-(Tosyloxy)piperidine-1-carboxylate

This step activates the 4-position of the piperidine ring for nucleophilic attack.

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Ethyl acetate

-

5% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in pyridine (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 5 °C for 10 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers and wash successively with 5% HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to afford tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a crystalline solid.[3]

Self-Validation: The formation of the product can be confirmed by ¹H NMR, observing the appearance of the tosyl group's aromatic protons and the downfield shift of the piperidine protons adjacent to the tosyloxy group.

Step 2: Synthesis of tert-Butyl 4-Phenoxypiperidine-1-carboxylate

This is the core Williamson ether synthesis step.

Materials:

-

tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of phenol (1.0 eq) in DMF (5 volumes), add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.1 eq) in DMF (2 volumes).

-

Heat the reaction mixture to 80-90 °C and stir for 10-16 hours, monitoring by TLC.

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Self-Validation: Successful ether formation can be confirmed by ¹H and ¹³C NMR, showing the characteristic signals of both the phenoxy and the N-Boc-piperidine moieties. Mass spectrometry should show the expected molecular ion peak.

Step 3: Deprotection to 4-Phenoxypiperidine Hydrochloride

The final step involves the removal of the Boc protecting group to yield the desired product as its hydrochloride salt.

Materials:

-

tert-Butyl 4-phenoxypiperidine-1-carboxylate

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve tert-butyl 4-phenoxypiperidine-1-carboxylate (1.0 eq) in a minimal amount of a co-solvent like dichloromethane or methanol if necessary.

-

Add 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford 4-phenoxypiperidine hydrochloride.

Self-Validation: The disappearance of the Boc group's characteristic signals (a singlet at ~1.4 ppm in ¹H NMR and signals at ~28 and ~80 ppm in ¹³C NMR) confirms the deprotection.

Figure 3: Overall Synthetic Workflow.

Potential Pitfalls and Expert Recommendations

While the Williamson ether synthesis is generally robust, certain challenges can arise.

-

C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. To favor the desired O-alkylation, polar aprotic solvents like DMF or DMSO should be used. Protic solvents can solvate the oxygen atom, making the carbon atoms more nucleophilic and leading to undesired C-alkylation byproducts.

-

Elimination Reactions: If the electrophile is sterically hindered (e.g., a secondary or tertiary halide), an E2 elimination reaction can compete with the S(_N)2 substitution, leading to the formation of an alkene. The use of a primary-like tosylate from 4-hydroxypiperidine minimizes this side reaction.

-

Incomplete Reactions: If the reaction stalls, ensure that the base is of sufficient strength and that the reaction is being conducted under anhydrous conditions, especially when using moisture-sensitive bases like NaH. Increasing the reaction temperature or time may also be necessary.

Conclusion

The Williamson ether synthesis is a powerful and adaptable tool for the synthesis of 4-phenoxypiperidines, a critical scaffold in drug discovery. By understanding the underlying S(_N)2 mechanism and carefully controlling the reaction parameters—N-protection, base, solvent, and the nature of the electrophile—researchers can reliably and efficiently access these valuable compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists in the pharmaceutical and related industries, enabling them to confidently employ this classic reaction in their synthetic endeavors.

References

- Wang, M., Wang, W., & Qu, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

-

Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate: A Novel Scaffold for Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate, a fluorinated piperidine derivative with significant potential in medicinal chemistry and drug discovery. Notably, a specific CAS (Chemical Abstracts Service) number for this compound has not been definitively identified in publicly accessible databases, suggesting its status as a novel or less-documented chemical entity. This guide will therefore focus on its proposed synthesis, predicted physicochemical properties, and potential applications, drawing upon established chemical principles and data from analogous structures. The strategic incorporation of a 2-fluoro substituent on the phenoxy ring is of particular interest, as fluorine substitution is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This document aims to serve as a foundational resource for researchers interested in the exploration and utilization of this promising molecular scaffold.

Introduction: The Significance of Fluorinated Phenoxypiperidines

The piperidine ring is a ubiquitous scaffold in a vast array of FDA-approved drugs and biologically active molecules. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure in medicinal chemistry. When combined with a phenoxy moiety, the resulting 4-aryloxypiperidine core becomes a key pharmacophore in numerous centrally acting agents.

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1] Specifically, the placement of a fluorine atom on the aromatic ring can block sites of oxidative metabolism and alter the electronic nature of the molecule, thereby influencing its interaction with biological targets. While 4-fluoro and 3-fluoro substituted phenoxypiperidines are more commonly described, the 2-fluoro isomer, Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate, represents a synthetically accessible yet less explored scaffold with unique potential. The ortho-fluoro substituent can induce a specific conformational bias in the phenoxy ring and influence intramolecular hydrogen bonding, potentially leading to novel pharmacological profiles.

Synthesis of Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate

The synthesis of Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate can be efficiently achieved through a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis. This method involves the coupling of a protected 4-hydroxypiperidine with an activated fluorophenol. An alternative and often effective method for sterically hindered or sensitive substrates is the Mitsunobu reaction.[2][3]

Proposed Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable and scalable method for the preparation of aryl ethers.[4] The proposed synthesis of the title compound involves the reaction of commercially available Tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-fluorophenol in the presence of a suitable base.

Caption: Proposed Williamson Ether Synthesis of the title compound.

Detailed Experimental Protocol

Materials:

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate

-

2-Fluorophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (or THF).

-

Deprotonation: To the stirring solvent, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 10 minutes.

-

Addition of Alcohol: Dissolve Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF (or THF) and add it dropwise to the suspension of the base at 0 °C.

-

Formation of Alkoxide: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Addition of Aryl Halide: Add 2-fluorophenol (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate.

Self-Validation: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties

The predicted physicochemical properties of Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate are summarized in the table below. These values are computationally derived and provide a useful guide for its handling and potential biological behavior.[5]

| Property | Predicted Value |

| Molecular Formula | C₁₆H₂₂FNO₃ |

| Molecular Weight | 295.35 g/mol |

| logP (Octanol/Water Partition Coefficient) | 3.2 - 3.8 |

| Topological Polar Surface Area (TPSA) | 38.77 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

Applications in Drug Discovery and Development

The Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate scaffold is a promising starting point for the synthesis of novel drug candidates, particularly for central nervous system (CNS) disorders. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized to generate a library of diverse compounds.

Rationale for the 2-Fluoro Substituent

The strategic placement of the fluorine atom at the 2-position of the phenoxy ring can have several beneficial effects:[1][6]

-

Metabolic Stability: The ortho-position is often susceptible to aromatic hydroxylation by cytochrome P450 enzymes. The presence of a fluorine atom at this position can block this metabolic pathway, thereby increasing the in vivo half-life of the compound.

-

Conformational Restriction: The steric bulk and electronic properties of the fluorine atom can influence the preferred conformation of the phenoxy ring relative to the piperidine core. This can lead to a more defined presentation of the pharmacophore and potentially higher binding affinity and selectivity for the target protein.

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine can subtly influence the basicity of the piperidine nitrogen, which can be critical for interactions with biological targets and for optimizing pharmacokinetic properties such as cell permeability and oral bioavailability.

Potential Therapeutic Areas

Derivatives of 4-phenoxypiperidine have shown activity against a wide range of biological targets, including:

-

Dopamine and Serotonin Receptors: These are key targets for the treatment of various psychiatric and neurological disorders, including schizophrenia, depression, and anxiety.

-

Opioid Receptors: Modulators of opioid receptors are crucial for pain management.

-

Ion Channels: Blockers of various ion channels have applications in treating conditions such as epilepsy and cardiac arrhythmias.

The unique properties conferred by the 2-fluoro substituent could lead to the discovery of novel ligands for these and other targets with improved efficacy and safety profiles.

Caption: A conceptual G-protein coupled receptor signaling pathway.

Conclusion

References

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. 2025;7(2):154-160. [Link]

-

PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

USA-Chems. Buy tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate USA. [Link]

-

Chang, Z. et al. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. 2023;10(1):nwac227. [Link]

-

PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. [Link]

-

G., A.; et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. 2023;16(8):1162. [Link]

- Google Patents. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- Google Patents.

-

ResearchGate. Computational prediction of polar and non-polar solvent effect on the electronic property of N-BOC- Piperidine-4-Carboxylic acid. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

Papahatjis, D. P., et al. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Journal of Medicinal Chemistry. 2003;46(15):3221-9. [Link]

-

ResearchGate. Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists. [Link]

-

ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

-

Royal Society of Chemistry. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

ResearchGate. Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach. [Link]

-

ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

American Chemical Society. Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. [Link]

-

A2Z Chemical. tert-Butyl 4-(2-(piperidine-1-carbonyl)phenoxy)piperidine-1-carboxylate. [Link]

-

PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

-

National Institutes of Health. Fluorine in Medicinal Chemistry: In Perspective to COVID-19. [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

-

ResearchGate. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. [Link]

-

PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]

-

Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]

-

CHIMIA. The Importance of Fluorine in the Life Science Industry. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic data for N-Boc-4-(2-fluorophenoxy)piperidine

An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-4-(2-fluorophenoxy)piperidine

Introduction: N-Boc-4-(2-fluorophenoxy)piperidine is a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. Its structure combines a piperidine core, a common scaffold in many pharmaceuticals, with a tert-butyloxycarbonyl (Boc) protecting group and a 2-fluorophenoxy moiety. The Boc group is instrumental in synthetic strategies, enabling selective reactions at other positions, while the fluorinated aromatic ring is a well-established feature in modern therapeutics, often used to modulate metabolic stability and binding affinity. Accurate structural verification and purity assessment of this molecule are paramount, making a thorough understanding of its spectroscopic properties essential.

This guide provides a detailed analysis of the expected spectroscopic data for N-Boc-4-(2-fluorophenoxy)piperidine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As a self-validating system, the data from each technique will be cross-correlated to provide unambiguous confirmation of the molecular structure. The protocols and interpretations presented herein are grounded in established principles and data from closely related analogues, offering field-proven insights for professionals in the field.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of N-Boc-4-(2-fluorophenoxy)piperidine with systematic numbering is presented below to facilitate the assignment of spectral signals.

Caption: Molecular structure of N-Boc-4-(2-fluorophenoxy)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of N-Boc-4-(2-fluorophenoxy)piperidine in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30) with a spectral width of ~220 ppm. A sufficient number of scans (typically >1024) should be acquired to achieve an adequate signal-to-noise ratio.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. The chemical shift indicates the electronic environment, the integration gives the proton count, and the multiplicity reveals the number of neighboring protons.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H3'/H4'/H5'/H6' | 7.15 - 6.90 | m | - | 4H |

| H4 | 4.50 - 4.40 | m | - | 1H |

| H2eq/H6eq | 3.80 - 3.65 | m (br) | - | 2H |

| H2ax/H6ax | 3.30 - 3.10 | m (br) | - | 2H |

| H3eq/H5eq | 2.15 - 2.00 | m | - | 2H |

| H3ax/H5ax | 1.85 - 1.70 | m | - | 2H |

| H9 (Boc) | 1.47 | s | - | 9H |

Expertise & Causality: Interpreting the ¹H NMR Spectrum

-

Aromatic Region (δ 7.15 - 6.90): The four protons on the 2-fluorophenoxy ring are expected in this region. The electron-withdrawing fluorine atom and the electron-donating ether oxygen create a complex electronic environment. This, combined with both proton-proton (³J_HH_) and proton-fluorine (³J_HF_ and ⁴J_HF_) couplings, results in overlapping multiplets that are often difficult to resolve into simple first-order patterns.

-

Piperidine H4 (δ 4.50 - 4.40): This proton is on the carbon bearing the ether linkage (C4), causing a significant downfield shift into the 4.4-4.5 ppm range. It will appear as a multiplet due to coupling with the four adjacent protons on C3 and C5.

-

Piperidine H2/H6 (δ 3.80 - 3.10): The protons on the carbons adjacent to the nitrogen (C2, C6) are deshielded. Due to the restricted rotation around the N-C(O) amide bond of the Boc group at room temperature, these protons often appear as broad multiplets. This phenomenon arises because the axial and equatorial protons, as well as the C2 and C6 positions, can become chemically non-equivalent.

-

Piperidine H3/H5 (δ 2.15 - 1.70): These protons are further from the electron-withdrawing groups and thus appear more upfield. The equatorial protons (H3eq/H5eq) are typically found slightly downfield of the axial protons (H3ax/H5ax) due to 1,3-diaxial shielding effects on the latter.

-

Boc Group (δ 1.47): The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a characteristic sharp and intense singlet. This signal is a reliable indicator of the presence of the Boc protecting group.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shift is highly sensitive to the carbon's local electronic environment.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Predicted Coupling Constant (J_CF_, Hz) |

| C7 (C=O) | 154.8 | s | - |

| C2' (C-F) | 153.5 | d | 245 |

| C1' (C-O) | 146.5 | d | 11 |

| C4' | 124.6 | d | 3 |

| C6' | 122.0 | s | - |

| C5' | 117.0 | d | 2 |

| C3' | 115.8 | d | 18 |

| C8 (Boc quat.) | 79.7 | s | - |

| C4 (CH-O) | 72.5 | s | - |

| C2/C6 | ~41 (broad) | s | - |

| C3/C5 | ~31 (broad) | s | - |

| C9 (Boc CH₃) | 28.4 | s | - |

Expertise & Causality: Interpreting the ¹³C NMR Spectrum

-

Carbamate Carbonyl (C7, δ 154.8): The carbonyl carbon of the Boc group is significantly deshielded and appears in the typical range for carbamates.

-

Boc Group Carbons (C8, C9): The quaternary carbon (C8) appears around 79.7 ppm, and the three equivalent methyl carbons (C9) give a strong signal at 28.4 ppm.

-

Aromatic Carbons (C1' - C6'): The chemical shifts of the aromatic carbons are influenced by the substituents. The most notable feature is the signal for C2', the carbon directly bonded to fluorine. It appears as a doublet with a very large one-bond coupling constant (¹J_CF_ ≈ 245 Hz). The other aromatic carbons also show smaller couplings to the fluorine atom (²J_CF_, ³J_CF_), which can be observed with good spectral resolution.

-

Piperidine Carbons (C2-C6): C4, being attached to the electronegative oxygen, is the most downfield of the piperidine ring carbons (~72.5 ppm). Similar to the proton signals, the signals for C2/C6 and C3/C5 may be broadened due to the restricted rotation of the Boc group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision. The fragmentation pattern gives valuable structural information.

Experimental Protocol: HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

Caption: Predicted ESI-MS fragmentation pathway.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) | Description |

| [C₁₆H₂₃FNO₃+H]⁺ | 310.1656 | Protonated molecular ion |

| [C₁₆H₂₃FNO₃+Na]⁺ | 332.1476 | Sodiated molecular ion |

| [C₁₂H₁₅FNO+H]⁺ | 210.1081 | Loss of the Boc group (-100.0579 Da) |

| [C₁₂H₁₃FNO₃+H]⁺ | 254.1030 | Loss of isobutylene (-56.0626 Da) |

Expertise & Causality: Interpreting the Mass Spectrum

The molecular formula of N-Boc-4-(2-fluorophenoxy)piperidine is C₁₆H₂₂FNO₃, with a monoisotopic mass of 309.1584 Da. In ESI-MS, the compound will be readily observed as its protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

-

Trustworthiness through High Resolution: Measuring the m/z to four decimal places and confirming it matches the calculated value for C₁₆H₂₃FNO₃⁺ within a narrow tolerance (e.g., < 5 ppm) provides unequivocal confirmation of the elemental composition.

-

Key Fragmentation: The most characteristic fragmentation pathway for N-Boc protected amines is the loss of the Boc group or a part of it. The two primary fragmentation routes are:

-

Loss of isobutylene (C₄H₈, 56 Da): This is a very common fragmentation that leaves a carbamic acid intermediate, which can then lose CO₂.

-

Loss of the entire Boc group (C₅H₈O₂, 100 Da): Cleavage of the N-C bond results in the deprotected piperidine cation. The observation of a fragment at m/z 210.1081 is strong evidence for the N-Boc-piperidine core structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR-ATR Data Acquisition

-

Sample Preparation: Place a small amount of the neat compound (if an oil or solid) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2975, 2930, 2860 | Medium | C-H stretch | Aliphatic (piperidine and Boc) |

| 1695 - 1685 | Strong | C=O stretch | Carbamate |

| 1590, 1495 | Medium-Strong | C=C stretch | Aromatic ring |

| 1420 | Medium | C-N stretch | Amine |

| 1250 | Strong | C-O-C stretch | Aryl ether |

| 1165 | Strong | C-O stretch | Carbamate |

| 1110 | Strong | C-F stretch | Fluoroaromatic |

Expertise & Causality: Interpreting the IR Spectrum

The IR spectrum serves as a fingerprint for the molecule's functional groups.

-

Carbonyl Stretch (1690 cm⁻¹): The most prominent peak is expected to be the strong C=O stretching vibration of the carbamate group. Its position around 1690 cm⁻¹ is highly characteristic.

-

C-H Stretches (<3000 cm⁻¹): A series of peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the piperidine ring and the Boc group's methyls.

-

Aromatic and Ether Region (1600-1100 cm⁻¹): This region contains several key signals. The aromatic C=C stretching vibrations appear around 1590 and 1495 cm⁻¹. A strong, characteristic absorption for the aryl C-O-C ether stretch is expected around 1250 cm⁻¹. The C-F stretch of the fluoroaromatic group will also give rise to a strong band, typically around 1110 cm⁻¹.

-

Self-Validation: The presence of the strong C=O band, along with the characteristic C-O and C-F bands, and the absence of an N-H stretch (typically ~3300 cm⁻¹) or O-H stretch (~3400 cm⁻¹) validates the N-Boc protected ether structure.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel 4-Phenoxypiperidine-Based Compounds

Abstract

The 4-phenoxypiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its unique three-dimensional conformation allows for precise interactions with biological targets, leading to compounds with high potency and selectivity. This guide provides an in-depth exploration of robust and versatile synthetic routes to access novel 4-phenoxypiperidine derivatives. We will dissect key C-O bond-forming strategies, including the Ullmann Condensation, Buchwald-Hartwig coupling, and Mitsunobu reaction, providing not just step-by-step protocols but also the underlying chemical rationale for procedural choices. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the discovery and synthesis of next-generation therapeutics.

Introduction: The Significance of the 4-Phenoxypiperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural products.[1] Its conformational flexibility, basic nitrogen atom, and ability to be substituted at multiple positions make it an ideal building block for drug design. When combined with a phenoxy group at the 4-position, the resulting scaffold offers a spatially well-defined vector for molecular recognition, crucial for potent and selective ligand-receptor interactions.

This structural motif is a cornerstone in several important classes of therapeutic agents:

-

CCR5 Antagonists: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the HIV-1 virus into host cells.[2] Small molecules that block this receptor are a vital class of anti-HIV drugs. Several potent CCR5 antagonists are built around a 4-substituted piperidine core, where the phenoxy moiety often serves as a key pharmacophoric element interacting with the receptor binding pocket.[3][4][5]

-

Norepinephrine Reuptake Inhibitors (NRIs): Selective NRIs are effective treatments for conditions such as depression and attention-deficit/hyperactivity disorder (ADHD). The 4-phenoxypiperidine structure is found in potent and selective NRIs, where it correctly orients substituents to achieve high affinity for the norepinephrine transporter (NET) over other monoamine transporters like the serotonin transporter (SERT).[6][7]

The synthetic challenge in constructing these molecules lies in the efficient and controlled formation of the aryl ether (C-O) bond between the sterically defined piperidine ring and a substituted phenol. This guide will focus on the principal modern methodologies to achieve this transformation.

Synthesis of the Core Precursor: N-Boc-4-hydroxypiperidine

A common and critical starting material for the synthesis of 4-phenoxypiperidine derivatives is N-protected 4-hydroxypiperidine. The tert-butyloxycarbonyl (Boc) group is frequently the protecting group of choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

A reliable, two-step synthesis starts from 4-piperidone.[8][9] The first step involves the reduction of the ketone to the corresponding secondary alcohol, followed by the protection of the piperidine nitrogen.

Workflow for N-Boc-4-hydroxypiperidine Synthesis

Caption: Synthesis of the key N-Boc-4-hydroxypiperidine intermediate.

Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine[8]

Step A: Reduction of 4-Piperidone

-

To a solution of 4-piperidone hydrochloride hydrate in distilled water, add an aqueous base (e.g., ammonia or NaOH) until the solution is alkaline.

-

Extract the resulting 4-piperidone free base into an organic solvent like toluene or dichloromethane.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-piperidone.

-

Dissolve the crude 4-piperidone in methanol. Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 15°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl to a pH of ~5-6 to neutralize excess borohydride.

-

Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with dichloromethane.

-

Dry the combined organic extracts and concentrate to afford 4-hydroxypiperidine, which can be used directly in the next step.

Step B: N-Boc Protection

-

Dissolve the crude 4-hydroxypiperidine in methanol.

-

Add a base, such as potassium carbonate (K₂CO₃), to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture at room temperature.

-

Heat the reaction to reflux for 6-8 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

-

To the resulting residue, add a non-polar solvent like petroleum ether or n-hexane and cool the mixture to induce crystallization.

-

Collect the white crystalline product, N-Boc-4-hydroxypiperidine, by filtration and dry under vacuum.

Core Synthetic Strategies for C-O Bond Formation

The central transformation in synthesizing 4-phenoxypiperidine derivatives is the coupling of the N-protected 4-hydroxypiperidine with a phenol. Several powerful methods exist, each with distinct advantages and mechanistic underpinnings.

Ullmann Condensation / Copper-Catalyzed O-Arylation

The Ullmann condensation is a classical method for forming diaryl ethers via a copper-catalyzed reaction between an aryl halide and an alcohol or phenol.[10] Traditional Ullmann conditions often require harsh conditions, including high temperatures (>150°C) and stoichiometric amounts of copper.[11] However, modern advancements have led to milder protocols using catalytic amounts of a copper(I) source in the presence of a ligand.[1][12][13]

Causality: The role of the copper catalyst is to facilitate the coupling by forming a copper phenoxide species, which then undergoes oxidative addition with the aryl halide. A ligand (e.g., a phenanthroline or a diketone) accelerates the reaction by increasing the solubility and reactivity of the copper catalyst. A base is required to deprotonate the phenol, making it a more effective nucleophile.

Workflow for Ullmann Condensation

Caption: General workflow for the Copper-Catalyzed Ullmann O-Arylation.

Protocol 2: Ligand-Accelerated Ullmann O-Arylation[1][12]

-

To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., cesium carbonate, Cs₂CO₃, 2.0 equivalents).

-

Purge the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add N-Boc-4-hydroxypiperidine (1.2 equivalents), the desired aryl halide (1.0 equivalent), and a dry, degassed solvent (e.g., dioxane or toluene).

-

Heat the reaction mixture to 80-110°C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Wash the combined filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-4-phenoxypiperidine derivative.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, and its principles have been extended to form C-O bonds.[14][15] This palladium-catalyzed cross-coupling reaction offers significant advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[2][16] The key to this reaction is the use of a palladium catalyst and a specialized, bulky electron-rich phosphine ligand.[17]

Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex. The alcohol is then deprotonated by the base, and the resulting alkoxide coordinates to the palladium center. Reductive elimination from this complex forms the desired C-O bond and regenerates the active Pd(0) catalyst. The bulky phosphine ligand is crucial for promoting the reductive elimination step, which is often the rate-limiting step in C-O coupling.

Workflow for Buchwald-Hartwig C-O Coupling

Caption: General workflow for the Palladium-Catalyzed Buchwald-Hartwig C-O Coupling.

Protocol 3: Buchwald-Hartwig C-O Coupling of a Secondary Alcohol[17]

-

In a glovebox or under an inert atmosphere, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a biaryl phosphine ligand (e.g., RuPhos, 4.4 mol%), and a base (e.g., K₃PO₄, 1.5 equivalents) to an oven-dried reaction vial.

-

Add the aryl halide (1.0 equivalent) and N-Boc-4-hydroxypiperidine (1.2 equivalents).

-

Add dry, degassed toluene as the solvent.

-

Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100°C with stirring for 12-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the target compound.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming esters, ethers, and other C-O, C-N, and C-S bonds under mild, neutral conditions.[18][19] It is particularly valuable for coupling a secondary alcohol, like 4-hydroxypiperidine, with a phenolic nucleophile. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the symmetrical 4-hydroxypiperidine.[20]

Causality: The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[21] Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), react to form a phosphonium salt intermediate. The alcohol then adds to this intermediate, forming an alkoxyphosphonium salt. This activates the hydroxyl group, turning it into an excellent leaving group. The deprotonated phenol then acts as a nucleophile, displacing the activated oxygen in an Sₙ2 fashion.[20]

Workflow for the Mitsunobu Reaction

Caption: General workflow for the Mitsunobu Reaction.

Protocol 4: Phenolic Mitsunobu Reaction[21][22]

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 equivalent), the desired phenol (1.1 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in a dry solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the stirred solution. Caution: Azodicarboxylates are potentially hazardous; handle with care.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The major challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved via flash column chromatography. Eluting with a gradient of ethyl acetate in hexanes is often effective.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including substrate scope, functional group tolerance, cost of reagents, and scalability.

| Feature | Ullmann Condensation | Buchwald-Hartwig Coupling | Mitsunobu Reaction |

| Catalyst | Copper (I) | Palladium (0) | Stoichiometric Reagents |

| Typical Conditions | High Temperature (80-150°C) | Mild to Moderate (80-110°C) | Mild (0°C to RT) |

| Substrate Scope | Good; best with aryl iodides/bromides. Can be sensitive to sterics. | Excellent; tolerates a wide range of aryl/heteroaryl halides and pseudohalides. | Good; requires a nucleophile with pKa < 13. Excellent for secondary alcohols. |

| Functional Group Tolerance | Moderate; sensitive to some reducible groups at high temperatures. | Excellent; highly tolerant of diverse functional groups. | Good; avoids strong bases/acids and high temperatures. |

| Key Advantages | Low cost of copper catalyst. Well-established methodology. | High yields, broad applicability, mild conditions. The "gold standard". | Extremely mild conditions, useful for sensitive substrates. |

| Key Disadvantages | Harsh conditions, potential for side reactions, ligand often required. | High cost of palladium and specialized phosphine ligands. Requires inert atmosphere. | Stoichiometric amounts of reagents, difficult byproduct removal (PPh₃=O). |

| Scalability | Good, widely used in industry. | Good, though catalyst cost can be a factor. | Challenging due to byproduct chromatography and cost of reagents. |

Conclusion

The synthesis of novel 4-phenoxypiperidine-based compounds is a critical task in drug discovery. Modern organic chemistry offers a powerful toolkit to achieve the key C-O bond formation. While the Ullmann condensation provides a cost-effective, classical approach, the Buchwald-Hartwig C-O coupling represents the state-of-the-art in terms of efficiency, scope, and mildness, making it the preferred method in many research settings. The Mitsunobu reaction offers a valuable alternative for thermally sensitive or acid/base-labile substrates, despite challenges in purification. The selection of the optimal route requires a careful analysis of the specific target molecule's substituents, the required scale of the synthesis, and economic considerations. The protocols and strategic insights provided herein serve as a comprehensive guide for navigating these choices and successfully synthesizing novel 4-phenoxypiperidine derivatives for therapeutic applications.

References

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic letters, 9(4), 643–646. [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. [Link]

-

Deng, J., et al. (2008). Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane. Bioorganic & medicinal chemistry letters, 18(3), 1211–1215. [Link]

-

Kim, K., et al. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & medicinal chemistry, 23(19), 6449–6460. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Liu, T., et al. (2013). Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. PloS one, 8(1), e53636. [Link]

-

Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643-646. [Link]

-

Pontillo, J., et al. (2008). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of medicinal chemistry, 51(24), 8019–8031. [Link]

-

Kim, Y., et al. (2006). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylurea derivatives. Bioorganic & medicinal chemistry letters, 16(10), 2731–2735. [Link]

-

Chemistry Steps. Mitsunobu Reaction. [Link]

-

Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Sci-Hub. [Link]

-

Kim, Y., et al. (2006). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & medicinal chemistry letters, 16(15), 4052–4056. [Link]

-

Shaughnessy, K. H. (2006). Copper-catalyzed coupling of hydroxylamines with aryl iodides. The Journal of organic chemistry, 71(19), 7359–7367. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

Zimmerman, D. M., et al. (1990). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of medicinal chemistry, 33(8), 2262–2267. [Link]

-

Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

-

ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]

-

Wang, Z., et al. (2021). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science, 12(15), 5538–5544. [Link]

-

Ghelardini, C., et al. (2007). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of medicinal chemistry, 50(14), 3249–3258. [Link]

-

Kim, D., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & therapeutics, 26(6), 596–606. [Link]

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Journal of Synthetic Chemistry. (2022). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 1(2), 107-112. [Link]

-

Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

Zhang, H., et al. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(13), 5125–5129. [Link]

-

Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 47(3), 258-259. [Link]

-

Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. RSC Books. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Jana, S., et al. (2012). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 77(17), 7672–7679. [Link]

-

Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

Sources

- 1. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. redalyc.org [redalyc.org]

- 12. researchgate.net [researchgate.net]

- 13. sci-hub.box [sci-hub.box]

- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Mitsunobu Reaction [organic-chemistry.org]

- 20. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 21. organic-synthesis.com [organic-synthesis.com]

Biological Evaluation of Compounds Derived from Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate: Application Notes and Protocols

Introduction: The Therapeutic Potential of Fluorophenoxypiperidine Scaffolds

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for engaging a multitude of biological targets.[1] When coupled with a fluorophenoxy group, as in the case of derivatives of Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate, the resulting compounds often exhibit significant activity within the central nervous system (CNS). The fluorine atom can enhance metabolic stability and binding affinity, making this chemical class a promising starting point for the development of novel therapeutics for neurological and psychiatric disorders.

This guide provides a comprehensive framework for the biological evaluation of this chemical series, with a focus on its potential as modulators of monoamine transporters—critical players in the pathophysiology of depression, anxiety, and other mood disorders. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the tools to systematically characterize the pharmacological profile of their compounds.

Predicted Physicochemical and ADME Properties

Before embarking on extensive biological testing, it is prudent to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the synthesized compounds. Tools such as SwissADME and ACD/Labs Percepta can provide valuable insights into the drug-likeness and potential pharmacokinetic behavior of the molecules.[1][2][3][4][5][6][7][8][9]

Table 1: Predicted Physicochemical and ADME Properties for a Representative Compound

| Parameter | Predicted Value | Implication for Drug Development |

| Molecular Weight | ~337 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP | ~3.5 | Indicates good lipophilicity for CNS penetration. |

| pKa | ~8.5 (basic) | The compound will be predominantly protonated at physiological pH. |

| Blood-Brain Barrier Permeation | High probability | Suggests the compound can reach its target in the CNS. |

| GI Absorption | High | Indicates good potential for oral administration. |

Note: These are hypothetical values for a representative derivative and should be determined for each new compound.

In Vitro Evaluation: Target Engagement and Cellular Effects

The primary hypothesis for the biological activity of this chemical series is the modulation of monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). The following in vitro assays are designed to quantify the affinity of the test compounds for these transporters and to assess their general cytotoxicity.

Workflow for In Vitro Assays

Caption: Workflow for the in vitro evaluation of test compounds.

Protocol 1: Cell Membrane Preparation for Radioligand Binding Assays

Rationale: To obtain a source of the target transporters for the binding assays, cell membranes from cell lines stably expressing the human transporters (e.g., HEK293-hSERT, CHO-hDAT, HEK293-hNET) are prepared. This protocol ensures a high yield of membrane-bound proteins.

Materials:

-

Cell pellets from confluent cell cultures

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

-

Homogenizer (Dounce or Potter-Elvehjem)

-

High-speed centrifuge

Procedure:

-

Resuspend cell pellets in ice-cold Lysis Buffer.

-

Homogenize the cell suspension on ice with 10-15 strokes of the homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

Aliquot the membrane preparations and store at -80°C until use.

Protocol 2: Radioligand Binding Assays for SERT, DAT, and NET

Rationale: This competitive binding assay determines the affinity of the test compounds for the monoamine transporters by measuring their ability to displace a radiolabeled ligand with known high affinity for the target.[10][11] The inhibition constant (Ki) is a measure of the compound's binding affinity.

Materials:

-

Prepared cell membranes (from Protocol 1)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Radioligands: [³H]Citalopram (for SERT), [³H]GBR 12935 (for DAT), [³H]Nisoxetine (for NET)

-

Non-specific binding inhibitors: Fluoxetine (for SERT), Nomifensine (for DAT), Desipramine (for NET)

-

Test compounds (serial dilutions)

-

96-well microplates

-

Filter mats (GF/B or GF/C)

-

Scintillation cocktail and counter

Procedure:

-

In a 96-well plate, combine the following in triplicate for each condition:

-

Total Binding: Assay Buffer, cell membranes, and radioligand.

-

Non-specific Binding: Assay Buffer, cell membranes, radioligand, and a high concentration of the non-specific binding inhibitor.

-

Competitive Binding: Assay Buffer, cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through the filter mats using a cell harvester, followed by several washes with ice-cold Assay Buffer to remove unbound radioligand.

-

Allow the filter mats to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.[12]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14]

Table 2: Representative Radioligand Binding Assay Parameters

| Transporter | Radioligand | Non-specific Inhibitor | Reference Compound |

| SERT | [³H]Citalopram | Fluoxetine | Citalopram |

| DAT | [³H]GBR 12935 | Nomifensine | GBR 12935 |

| NET | [³H]Nisoxetine | Desipramine | Desipramine |

Protocol 3: MTT Cytotoxicity Assay

Rationale: This colorimetric assay assesses the general cytotoxicity of the test compounds by measuring the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[15][16][17] A reduction in formazan production indicates a loss of cell viability.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

Test compounds (serial dilutions)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compounds and a vehicle control.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of Solubilization solution to each well and incubate overnight at room temperature in the dark to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the test compound concentration.

-

Determine the CC50 value (the concentration of the test compound that reduces cell viability by 50%).[18][19]

In Vivo Evaluation: Behavioral Models of Antidepressant and Anxiolytic Activity

Compounds that demonstrate high affinity for monoamine transporters and low cytotoxicity in vitro should be advanced to in vivo studies to assess their potential therapeutic effects. The following behavioral models in rodents are widely used to screen for antidepressant and anxiolytic-like activity. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[20][21][22][23][24]

Workflow for In Vivo Assays

Caption: Workflow for the in vivo evaluation of lead compounds.

Protocol 4: Forced Swim Test (FST) in Mice

Rationale: The FST is a widely used behavioral despair model for screening potential antidepressant drugs. The test is based on the observation that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors (swimming and climbing) and decrease the duration of immobility.[1][23][25][26][27][28]

Apparatus:

-

A transparent plastic cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

-

Habituate the mice to the testing room for at least 1 hour before the experiment.

-

Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

-

Gently place each mouse into the cylinder of water for a 6-minute session.

-

Record the behavior of the mouse, typically during the last 4 minutes of the session.

-

Score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing.

-

At the end of the session, remove the mouse, dry it with a towel, and return it to its home cage.

Data Analysis:

-

Compare the duration of immobility, swimming, and climbing between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).[29][30][31] A significant decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 5: Elevated Plus Maze (EPM) in Rats

Rationale: The EPM is a widely used model to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms of the maze, reflecting a reduction in anxiety.[19][25][29][32][33][34]

Apparatus:

-

A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated 50 cm above the floor.

Procedure:

-

Habituate the rats to the testing room for at least 1 hour before the experiment.

-

Administer the test compound or vehicle to the rats 30-60 minutes before the test.

-

Place each rat in the center of the maze, facing one of the open arms.

-

Allow the rat to explore the maze for a 5-minute session.

-

Record the behavior of the rat using a video tracking system.

-

At the end of the session, return the rat to its home cage.

-

Clean the maze with 70% ethanol between each trial to remove any olfactory cues.[35]

Data Analysis:

-

The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms.[36]

-

Compare these measures between the different treatment groups using an appropriate statistical test (e.g., t-test or ANOVA). An increase in the time spent and entries into the open arms suggests an anxiolytic-like effect.

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic approach to the biological evaluation of compounds derived from Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate. By combining in vitro target engagement and cytotoxicity assays with in vivo behavioral models, researchers can effectively identify and characterize promising lead compounds for the development of novel CNS therapeutics.

Further studies may include more detailed pharmacokinetic profiling, investigation of off-target effects, and exploration of the mechanism of action in more complex neuronal systems. The ultimate goal is to translate these preclinical findings into safe and effective treatments for patients suffering from debilitating neurological and psychiatric disorders.

References

-

Anxiety and Depression Association of America. (n.d.). Understanding Anxiety and Depression. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

protocols.io. (2023). Elevated plus maze protocol. [Link]

-

ResearchGate. (2022). How to determine the IC50 value with a competitive binding kinetic test? Retrieved from [Link]

-

Kiani, A. K., Pheby, D., Henehan, G., Brown, R., Sieving, P., Sykora, P., Marks, R., Falsini, B., Capodicasa, N., Miertus, S., Lorusso, L., Dondossola, D., Tartaglia, G. M., Ergoren, M. C., Dundar, M., Michelini, S., Malacarne, D., Bonetti, G., Dautaj, A., … Bertelli, M. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E255–E266. [Link]

-

National Institutes of Health. (n.d.). Issues in the design, analysis, and application of rodent developmental neurotoxicology studies. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

ResearchGate. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability? Retrieved from [Link]

-

Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. [Link]

-

National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). Guiding Principles for Behavioural Laboratory Animal Science. Retrieved from [Link]

-

van Meer, B. J., de Groot, M. W., & Klerks, M. M. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12833. [Link]

-

ACD/Labs. (n.d.). Improved Algorithm for LogD Calculation Within the Percepta® Platform. Retrieved from [Link]

-

Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 654, 1-34. [Link]

-

ResearchGate. (n.d.). The analysis and statistical results of the forced swimming test. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Retrieved from [Link]

-

ResearchGate. (n.d.). Troubleshooting table. Retrieved from [Link]

-

American Psychological Association. (2021). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

-